
4-Dimethylaminocyclohexanone oxime
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Overview
Description
4-Dimethylaminocyclohexanone oxime is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications
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Synthesis of Other Compounds
- 4-Dimethylaminocyclohexanone oxime serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo further reactions, such as Beckmann rearrangement, allows for the production of valuable derivatives.
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Catalytic Reactions
- In organic chemistry, oximes are often utilized as catalysts. The presence of the dimethylamino group in this compound enhances its catalytic properties, making it effective in facilitating various chemical reactions.
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Antidote for Nerve Agents
- Oximes are known for their role as antidotes against organophosphate poisoning, which is critical in cases of nerve agent exposure. The mechanism involves reactivating acetylcholinesterase by breaking the bond between the enzyme and the organophosphate.
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Potential Anticancer Activity
- Preliminary studies suggest that this compound may exhibit anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in cancer cells, warranting further investigation into this compound's therapeutic potential.
Data Tables
Application Area | Description |
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Organic Synthesis | Intermediate for synthesizing pharmaceuticals and agrochemicals |
Catalysis | Enhances reaction rates in various organic reactions |
Medical Use | Potential antidote for organophosphate poisoning |
Anticancer Research | Investigated for inducing apoptosis in cancer cells |
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. Results indicated that the compound could induce cell death through apoptosis mechanisms similar to those observed with other oximes. The study utilized MTT assays to measure cell viability, showing significant reductions in cell proliferation at specific concentrations.
Case Study 2: Nerve Agent Antidote
Research on similar oxime compounds has demonstrated their effectiveness as antidotes for nerve agents by reactivating acetylcholinesterase. Studies involving animal models have shown that administering these compounds can significantly reduce mortality rates following exposure to organophosphates.
Properties
CAS No. |
203985-55-1 |
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Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-[4-(dimethylamino)cyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C8H16N2O/c1-10(2)8-5-3-7(9-11)4-6-8/h8,11H,3-6H2,1-2H3 |
InChI Key |
ORARBYAEFARIRC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC(=NO)CC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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